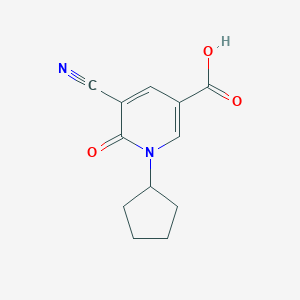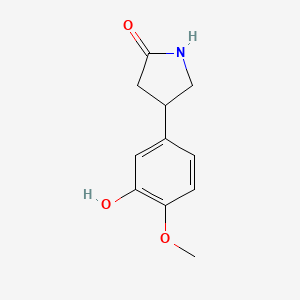![molecular formula C13H14O3 B8639373 3,4-Dihydro-5-[(2S)-oxiranylmethoxy]-1(2H)-naphthalenone](/img/structure/B8639373.png)
3,4-Dihydro-5-[(2S)-oxiranylmethoxy]-1(2H)-naphthalenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydro-5-[(2S)-oxiranylmethoxy]-1(2H)-naphthalenone is a chemical compound that features an epoxy group and a tetralin backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-5-[(2S)-oxiranylmethoxy]-1(2H)-naphthalenone typically involves the reaction of tetralin derivatives with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the epoxy group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dihydro-5-[(2S)-oxiranylmethoxy]-1(2H)-naphthalenone undergoes various chemical reactions, including:
Oxidation: The epoxy group can be oxidized to form diols or other oxygenated products.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The epoxy group can undergo nucleophilic substitution reactions to form a variety of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or peracids for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the epoxy group can yield diols, while nucleophilic substitution can produce a range of substituted tetralin derivatives .
Aplicaciones Científicas De Investigación
3,4-Dihydro-5-[(2S)-oxiranylmethoxy]-1(2H)-naphthalenone has several scientific research applications, including:
Materials Science: Used as a precursor for the synthesis of advanced materials with unique properties.
Chemistry: Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of coatings, adhesives, and other industrial products
Mecanismo De Acción
The mechanism of action of 3,4-Dihydro-5-[(2S)-oxiranylmethoxy]-1(2H)-naphthalenone involves the reactivity of the epoxy group. The epoxy group can undergo ring-opening reactions, which can lead to the formation of various products depending on the reaction conditions. These reactions often involve nucleophilic attack on the epoxy group, leading to the formation of new bonds and the generation of diverse chemical structures .
Comparación Con Compuestos Similares
Similar Compounds
4,4′-Bis(2,3-epoxypropoxy)-3,3′5,5′-tetramethyl biphenyl: Another epoxy compound with a similar structure but different functional groups.
Bisphenol A diglycidyl ether: A widely used epoxy resin with similar reactivity but different applications
Uniqueness
3,4-Dihydro-5-[(2S)-oxiranylmethoxy]-1(2H)-naphthalenone is unique due to its specific combination of an epoxy group and a tetralin backbone, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in materials science and industrial processes .
Propiedades
Fórmula molecular |
C13H14O3 |
|---|---|
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
5-(oxiran-2-ylmethoxy)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C13H14O3/c14-12-5-1-4-11-10(12)3-2-6-13(11)16-8-9-7-15-9/h2-3,6,9H,1,4-5,7-8H2 |
Clave InChI |
IINAKVBHQXNCON-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=CC=C2OCC3CO3)C(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)piperidine-3-carboxamide](/img/structure/B8639330.png)


![4-Amino-3-bromothieno[3,2-c]pyridine-7-carbaldehyde](/img/structure/B8639358.png)






